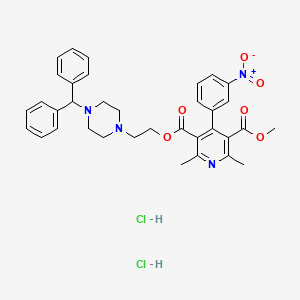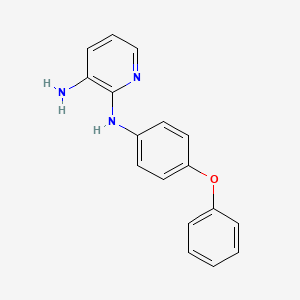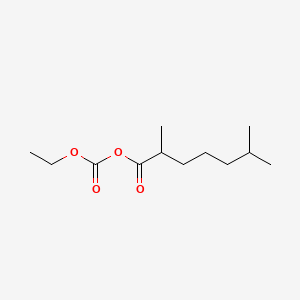
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic: is a chemical compound with the molecular formula C12H22O4. It is an intermediate used in various synthetic processes, particularly in the synthesis of 2,6-Dimethylheptanoyl-CoA, which is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). This enzyme plays a significant role in the oxidation of branched-chain fatty acids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic typically involves the reaction of 2,6-Dimethylheptanoic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques.
化学反応の分析
Types of Reactions: 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbonic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic has several scientific research applications, including:
作用機序
The mechanism of action of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic involves its conversion to 2,6-Dimethylheptanoyl-CoA, which is a substrate for long-chain acyl-CoA dehydrogenase (LCAD). LCAD catalyzes the dehydrogenation of acyl-CoA derivatives, playing a crucial role in the β-oxidation of fatty acids. This process is essential for energy production in cells, particularly in tissues with high metabolic rates such as the liver and muscles.
類似化合物との比較
2,6-Dimethylheptanoic Acid: A precursor in the synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic.
2,6-Dimethylheptanoyl-CoA: A specific substrate for LCAD, similar in structure and function.
Ethyl Chloroformate: A reagent used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA. This specificity makes it valuable in studies related to fatty acid metabolism and the development of pharmaceuticals targeting metabolic pathways.
特性
分子式 |
C12H22O4 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
ethoxycarbonyl 2,6-dimethylheptanoate |
InChI |
InChI=1S/C12H22O4/c1-5-15-12(14)16-11(13)10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 |
InChIキー |
YKXGBBZHWYUVEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC(=O)C(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


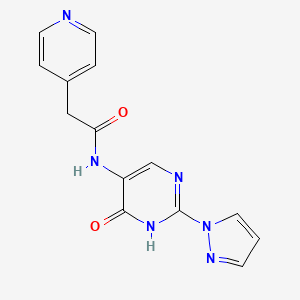
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)



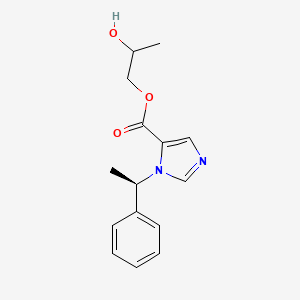
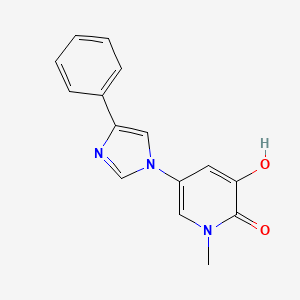
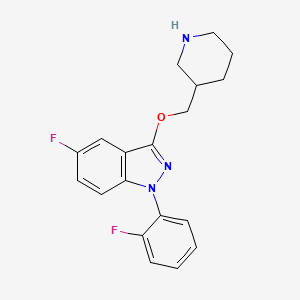
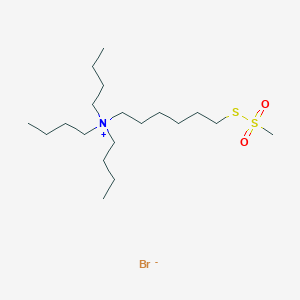
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
